

impact of high concentrations of sodium starch glycolate on tablet hardness and friability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium glycolate*

Cat. No.: *B146980*

[Get Quote](#)

Technical Support Center: Sodium Starch Glycolate in Tablet Formulations

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium starch glycolate (SSG), particularly concerning its impact on tablet hardness and friability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for sodium starch glycolate in tablet formulations?

A1: Sodium starch glycolate is commonly used as a superdisintegrant in tablet and capsule formulations at a concentration range of 2% to 8% w/w.^{[1][2][3]} The optimal concentration is often found to be around 4%.^{[1][2]}

Q2: What is the mechanism of action of sodium starch glycolate as a disintegrant?

A2: Sodium starch glycolate works by rapidly absorbing water, which leads to significant swelling of the granules.^{[3][4][5][6]} This swelling creates an internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and causing the tablet to break apart into smaller particles, thus facilitating drug dissolution.^[6]

Q3: Can high concentrations of sodium starch glycolate negatively impact tablet properties?

A3: Yes, concentrations of sodium starch glycolate above 8% can have detrimental effects on tablet properties.[\[1\]](#)[\[7\]](#)[\[8\]](#) At high concentrations, SSG can form a viscous gel upon prolonged exposure to water, which can hinder water penetration into the tablet core and paradoxically increase disintegration time.[\[1\]](#)[\[7\]](#) This gelling effect can also lead to a decrease in tablet hardness and an increase in friability.

Q4: How does sodium starch glycolate affect tablet hardness?

A4: Increasing the concentration of sodium starch glycolate can lead to a decrease in tablet hardness or tensile strength.[\[9\]](#)[\[10\]](#)[\[11\]](#) This is attributed to the elastic properties of SSG, which can increase the elastic energy during compaction and reduce interparticulate bonding.[\[10\]](#)[\[11\]](#)

Q5: Is there an interaction between sodium starch glycolate and other excipients that affects tablet hardness?

A5: Yes, the effect of sodium starch glycolate on tablet hardness is influenced by other excipients, particularly binders. For instance, an increased concentration of a binder like starch paste can counteract the negative effect of SSG on tablet strength by promoting interparticulate bonding.[\[10\]](#)[\[11\]](#)

Troubleshooting Guide

Issue 1: Low Tablet Hardness with High Concentrations of Sodium Starch Glycolate

- Symptom: Tablets are too soft and fail to meet the required hardness specifications when using a high concentration of SSG.
- Possible Cause: The high concentration of elastic SSG particles is reducing the overall compressibility and interparticulate bonding within the tablet matrix.[\[10\]](#)[\[11\]](#)
- Troubleshooting Steps:
 - Reduce SSG Concentration: Evaluate if a lower concentration of SSG (within the optimal range of 2-4%) can still achieve the desired disintegration time without compromising hardness.

- Increase Binder Concentration: If a high SSG concentration is necessary, consider increasing the concentration of the binder to improve tablet strength.[10]
- Optimize Compression Force: Increasing the compression force can sometimes compensate for the elastic effects of SSG, but this must be carefully balanced to avoid other issues like capping and lamination.[12][13]
- Evaluate Lubricant Levels: Ensure that the lubricant level is not excessive, as this can also contribute to low tablet hardness.

Issue 2: High Tablet Friability with High Concentrations of Sodium Starch Glycolate

- Symptom: Tablets are chipping or breaking easily, leading to a high friability value, especially at elevated SSG concentrations.
- Possible Cause: Insufficient tablet hardness due to the high SSG concentration is the primary cause of high friability. The gelling effect at very high concentrations can also weaken the tablet surface.[1][7]
- Troubleshooting Steps:
 - Address Hardness: Follow the troubleshooting steps for low tablet hardness. Improving tablet hardness will generally reduce friability.
 - Optimize Formulation: Re-evaluate the entire formulation. The interplay between the active pharmaceutical ingredient (API), fillers, binders, and SSG concentration is critical.
 - Control Moisture Content: Ensure the moisture content of the granules is within the optimal range, as excessive moisture can soften the tablet and increase friability.[14]

Data on Sodium Starch Glycolate's Impact

The following tables summarize quantitative data from studies on the effect of sodium starch glycolate concentration on tablet hardness and friability.

Table 1: Effect of Sodium Starch Glycolate on Tablet Hardness

Formulation Code	SSG Concentration (% w/w)	Hardness (kg)
F1	2.0	4.9
F2	4.0	4.8
F3	6.0	4.8
F4	8.0	4.7
F5	10.0	4.7

Source: Adapted from a study on Diclofenac Sodium Tablets. Note that in this specific study, the impact on hardness was minimal within this range, but other studies show a more pronounced decrease.[\[15\]](#)

Table 2: Effect of Sodium Starch Glycolate on Tablet Friability

Formulation Code	SSG Concentration (% w/w)	Friability (%)
F1	2.0	< 0.5
F2	4.0	< 0.5
F3	6.0	< 0.5
F4	8.0	0.17

Source: Adapted from a study on Diclofenac Sodium Tablets.[\[15\]](#)

Experimental Protocols

1. Tablet Hardness Testing

- Objective: To determine the force required to break a tablet in a diametrical compression test.
- Apparatus: A tablet hardness tester (e.g., Monsanto, Stokes, or Pfizer type).

- Methodology:

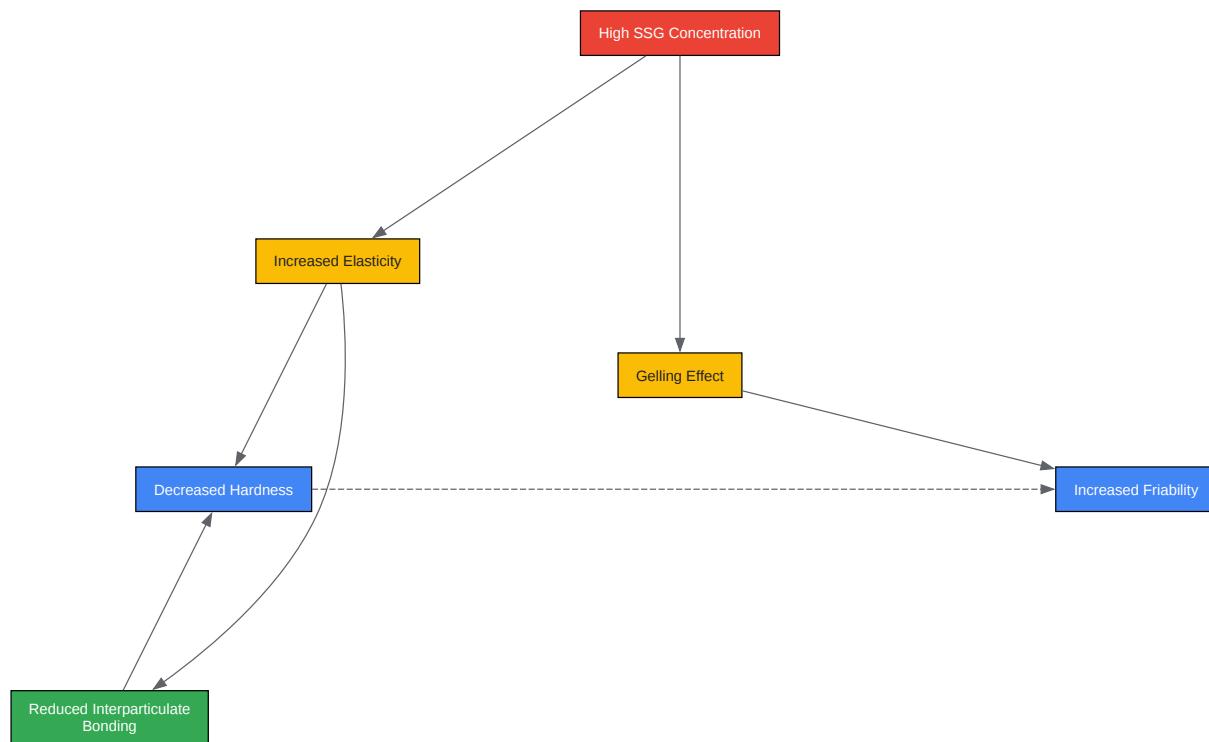
- Place the tablet between the two platens of the tester.
- Ensure the tablet is positioned for diametrical compression.
- Apply a compressive load to the tablet until it fractures.
- The force required to cause the fracture is recorded in kilograms (kg), Newtons (N), or Strong-Cobb units (SCU).
- Repeat the test for a statistically significant number of tablets from the batch (typically 10-20) and calculate the average hardness.

2. Tablet Friability Testing


- Objective: To assess the ability of a tablet to withstand abrasion and shock during manufacturing, packaging, and transportation.

- Apparatus: A friability tester (e.g., Roche friabilator).

- Methodology:


- Take a sample of tablets (usually 10-20) and weigh them accurately (W_{initial}).
- Place the tablets in the drum of the friabilator.
- Rotate the drum at a specified speed (typically 25 rpm) for a set duration (usually 4 minutes, for a total of 100 revolutions).
- After the test, remove the tablets from the drum and carefully remove any loose dust.
- Weigh the tablets again (W_{final}).
- Calculate the percentage of weight loss using the following formula: Friability (%) = $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$
- A friability value of less than 1% is generally considered acceptable.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for tablet hardness and friability issues.

[Click to download full resolution via product page](#)

Caption: Relationship between high SSG and tablet properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. phexcom.com [phexcom.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. rsisinternational.org [rsisinternational.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. biogrund.com [biogrund.com]
- 13. How To Solve Tablet Hardness Problems: A Comprehensive Guide [richpacking020.com]
- 14. ruidapacking.com [ruidapacking.com]
- 15. ymerdigital.com [ymerdigital.com]
- To cite this document: BenchChem. [impact of high concentrations of sodium starch glycolate on tablet hardness and friability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146980#impact-of-high-concentrations-of-sodium-starch-glycolate-on-tablet-hardness-and-friability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com